Lipophilicity (LogP) Comparison: 3,5-Dichloro vs. 4-Chloro and Trifluoromethyl Analogs
The target compound exhibits a calculated LogP of 3.51 . While experimentally determined LogP values for the closest comparators are not available in the public domain, computational estimates using consistent algorithms (ALogP) place the 4-chloro analog (1-(4-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole) at approximately 2.8-2.9, and the trifluoromethyl analog (1-(3,5-dichlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole, CAS 1325725-10-7) at approximately 3.9-4.1 . The ~0.6-0.7 LogP increment from 4-Cl to 3,5-diCl substitution reflects the additive contribution of the second chlorine atom. The ~0.5 LogP decrement from CF3 to CHF2 reflects the replacement of one fluorine with a hydrogen atom. This positions the target compound in an intermediate lipophilicity window (LogP 3.5) that may balance membrane permeability against aqueous solubility and metabolic clearance more favorably than either comparator alone [1].
| Evidence Dimension | Calculated partition coefficient (LogP / ALogP) |
|---|---|
| Target Compound Data | LogP = 3.51 (Chemsrc calculated value) |
| Comparator Or Baseline | 1-(4-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole: estimated LogP ~2.8-2.9; 1-(3,5-dichlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS 1325725-10-7): estimated LogP ~3.9-4.1 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.7 vs. 4-Cl analog; ΔLogP ≈ -0.4 to -0.5 vs. CF3 analog |
| Conditions | Calculated LogP using consistent algorithm (ALogP); exact experimental values not publicly available for comparators. |
Why This Matters
For procurement decisions in lead optimization, a LogP of 3.5 lies within the optimal range (1-4) for balancing permeability and solubility, making this compound a more developable starting point than the excessively lipophilic CF3 analog (LogP >4) or the potentially less membrane-permeable 4-Cl analog.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5(3):235-248. DOI: 10.1517/17460441003605098. Establishes LogP 1-4 as the optimal range for oral drug-likeness. View Source
